molecular formula C4H6N4O2 B1211630 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide CAS No. 32551-34-1

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B1211630
CAS No.: 32551-34-1
M. Wt: 142.12 g/mol
InChI Key: AGRMGGWFFPBODC-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C4H6N4O2. It is known for its unique structure, which includes an oxadiazole ring fused with a carbohydrazide group.

Biochemical Analysis

Cellular Effects

The effects of 3-Methyl-4-furazancarbohydrazide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the expression of genes associated with the p53 signaling pathway, thereby affecting cell cycle regulation and apoptosis. Furthermore, 3-Methyl-4-furazancarbohydrazide impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, 3-Methyl-4-furazancarbohydrazide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it has been reported to inhibit the activity of certain kinases, which are essential for signal transduction pathways. Additionally, 3-Methyl-4-furazancarbohydrazide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-4-furazancarbohydrazide can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature, pH, and exposure to light. Over extended periods, 3-Methyl-4-furazancarbohydrazide may undergo degradation, leading to a reduction in its efficacy. Long-term studies have also indicated that prolonged exposure to 3-Methyl-4-furazancarbohydrazide can result in adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 3-Methyl-4-furazancarbohydrazide in animal models are dose-dependent. At low doses, it has been observed to have minimal toxic effects and can even exhibit protective properties against certain stressors. At higher doses, 3-Methyl-4-furazancarbohydrazide can induce toxicity, manifesting as oxidative stress, inflammation, and tissue damage. Threshold effects have been noted, where a specific dosage range triggers significant physiological changes .

Metabolic Pathways

3-Methyl-4-furazancarbohydrazide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. Additionally, 3-Methyl-4-furazancarbohydrazide can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy production .

Transport and Distribution

Within cells and tissues, 3-Methyl-4-furazancarbohydrazide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 3-Methyl-4-furazancarbohydrazide can accumulate in specific compartments, such as the cytoplasm and mitochondria. This localization is essential for its biochemical activity, as it allows 3-Methyl-4-furazancarbohydrazide to interact with target biomolecules effectively .

Subcellular Localization

The subcellular localization of 3-Methyl-4-furazancarbohydrazide is crucial for its function. It has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. This distribution is influenced by targeting signals and post-translational modifications that direct 3-Methyl-4-furazancarbohydrazide to specific organelles. The localization of 3-Methyl-4-furazancarbohydrazide within these compartments allows it to modulate key cellular processes, such as gene expression, energy production, and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized compounds .

Scientific Research Applications

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of a carbohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-1,2,5-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2-3(4(9)6-5)8-10-7-2/h5H2,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRMGGWFFPBODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186257
Record name 3-Methylfurazan-4-carboxylic acid hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32551-34-1
Record name 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32551-34-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylfurazan-4-carboxylic acid hydrazide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-furazancarbohydrazide
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Record name 3-Methylfurazan-4-carboxylic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the effect of 3-methyl-4-furazancarbohydrazide on the central nervous system?

A: Research indicates that 3-methyl-4-furazancarbohydrazide exhibits a depressant effect on the frog spinal reflex. [] This suggests potential interaction with the central nervous system, although further research is necessary to elucidate the specific mechanisms and implications.

Q2: How does the activity of 3-methyl-4-furazancarbohydrazide differ from its furoxan derivatives?

A: While 3-methyl-4-furazancarbohydrazide demonstrates a depressant effect on the frog spinal reflex, its furoxan derivative, 3-methyl-4-furoxancarbohydrazide, shows excitation. Interestingly, another derivative, 4-methyl-3-furoxancarbohydrazide, does not exhibit any direct spinal action. [] This highlights the impact of structural modifications on the pharmacological activity of these compounds.

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